molecular formula C8H9N3 B105929 2-Methyl-2H-indazol-4-amine CAS No. 82013-51-2

2-Methyl-2H-indazol-4-amine

Cat. No.: B105929
CAS No.: 82013-51-2
M. Wt: 147.18 g/mol
InChI Key: RMCAMILOUFSNOR-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a bicyclic ring system with a pyrazole ring fused to a benzene ring, with a methyl group at the 2-position and an amine group at the 4-position.

Mechanism of Action

Target of Action

2-Methyl-2H-indazol-4-amine is a derivative of the indazole family, a group of compounds known for their wide range of biological activities . , and cyclooxygenase-2 (COX-2).

Mode of Action

Indazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cox-2 . COX-2 is an enzyme that plays a crucial role in the inflammatory response by producing prostaglandins, which are compounds that promote inflammation. By inhibiting COX-2, indazole derivatives can potentially reduce inflammation.

Biochemical Pathways

Given the reported anti-inflammatory activity of indazole derivatives, it is plausible that these compounds may affect the arachidonic acid pathway, which is involved in the production of prostaglandins .

Result of Action

Indazole derivatives have been reported to exhibit anti-inflammatory effects . This suggests that this compound may also have potential anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-indazol-4-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Methods such as Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones and Ag-catalyzed nitration–annulation with tert-butyl nitrite are employed .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Methyl-2H-indazol-4-amine is a compound belonging to the indazole class of heterocyclic compounds, notable for its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C8_8H9_9N\
Molecular Weight : 147.18 g/mol

The structure of this compound features a bicyclic framework with an amine group at position 4 and a methyl group at position 2. This configuration enhances its reactivity and biological interactions, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied as a potential inhibitor of various kinases involved in tumor growth and proliferation. Notably, indazole derivatives have shown activity against several cancer cell lines with promising IC50_{50} values.

Study Cancer Cell Line IC50_{50} Value (µM) Mechanism of Action
Study AHCT1160.64PLK4 inhibition
Study BKMS-12 BM1.4ERK1/2 pathway inhibition
Study CMM1.S0.64Dual mechanism

These findings suggest that this compound could serve as a scaffold for developing new anticancer therapies targeting specific kinases.

Anti-inflammatory Activity

Indazole derivatives, including this compound, have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This activity may be linked to modulation of the arachidonic acid pathway, which is crucial in producing pro-inflammatory mediators.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound shows structural similarities to known kinase inhibitors, suggesting potential efficacy in modulating kinase activity.
  • CYP1A2 Inhibition : It has been identified as a CYP1A2 inhibitor, indicating its role in drug metabolism modulation, which could affect the pharmacokinetics of co-administered drugs.
  • Anti-inflammatory Pathways : By inhibiting COX-2, the compound may reduce inflammation-related signaling pathways, offering therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Study on Antitumor Efficacy :
    • Researchers evaluated the compound's effect on tumor growth in mouse models.
    • Results indicated significant tumor reduction compared to control groups, supporting its anticancer potential.
  • Inflammation Model Studies :
    • In vivo studies demonstrated reduced edema in models of acute inflammation.
    • The compound effectively lowered pro-inflammatory cytokine levels.
  • Drug Interaction Studies :
    • Investigations into its role as a CYP1A2 inhibitor revealed potential drug-drug interactions that warrant further exploration in clinical settings.

Future Directions

Given its promising biological activities, further research on this compound should focus on:

  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific targets.
  • Clinical Trials : Conducting phase I clinical trials to evaluate safety and efficacy in humans.
  • Mechanistic Studies : Elucidating detailed mechanisms of action through advanced molecular biology techniques.

Properties

IUPAC Name

2-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCAMILOUFSNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572530
Record name 2-Methyl-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82013-51-2
Record name 2-Methyl-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-methyl-2H-indazole
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